2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine
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Description
2-(4-Bromophenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C24H19BrN4OS and its molecular weight is 491.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research in this area primarily focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For example, one study described the synthesis of novel pyrazole-based heterocycles attached to sugar moieties, leading to new molecular frameworks with moderate anti-diabetic activity as compared to the standard drug, remogliflozin (Nagesh Vaddiraju et al., 2022). This highlights the potential for similar compounds to be developed into therapeutic agents.
Antimicrobial and Anti-inflammatory Agents
Another area of research involves the synthesis of heterocyclic derivatives bearing an aryl sulfonate moiety, evaluated for their antimicrobial and anti-inflammatory activities. Such studies indicate the broad pharmacological potential of heterocyclic compounds, including pyrazole derivatives, in treating infections and inflammation (B. V. Kendre et al., 2015).
Anticancer Research
Heterocyclic compounds, including those similar to the queried compound, have also been explored for their anticancer properties. A study synthesized a series of thiazole compounds to test their anticancer activity against breast cancer cells MCF7, demonstrating the potential of these molecules as apoptosis inducers (J. P. Sonar et al., 2020).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. For instance, a study on the synthesis of pyrazoline derivatives evaluated their inhibitory activity against enzymes like human carbonic anhydrase I and II and acetylcholinesterase, with molecular docking studies providing insights into the inhibition mechanisms (Fikret Turkan et al., 2019).
Properties
IUPAC Name |
4-[[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4OS/c1-15-4-3-5-18(12-15)23-27-21(16(2)30-23)14-31-24-22-13-20(28-29(22)11-10-26-24)17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYARHZYIYSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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